molecular formula C₁₈H₁₄D₁₂O B1159436 Tonalide-d12

Tonalide-d12

Cat. No.: B1159436
M. Wt: 270.47
Attention: For research use only. Not for human or veterinary use.
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Description

Tonalide-d12 is a deuterated isotopologue of the polycyclic musk Tonalide (Acetyl Hexamethyl Tetralin), serving as a critical analytical standard in environmental and bioaccumulation research. Its primary research value lies in its use as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the precise quantification of Tonalide and related synthetic musks in complex matrices. Synthetic musks are widely used in fragrances and personal care products and are persistent environmental pollutants detected in water, air, and soil, with concerns regarding bioaccumulation in living tissues and potential endocrine-disrupting effects . The incorporation of twelve deuterium atoms creates a distinct mass shift from the native compound, allowing for unambiguous identification and accurate measurement while correcting for analyte loss during sample preparation and matrix effects during instrumental analysis. Researchers utilize this compound to investigate the environmental fate, transport, and human exposure risks of synthetic musks, providing essential data for toxicological studies and regulatory decisions . This compound is for use in a controlled laboratory setting.

Properties

Molecular Formula

C₁₈H₁₄D₁₂O

Molecular Weight

270.47

Origin of Product

United States

Scientific Research Applications

Fragrance Industry

Tonalide-d12 is primarily used in the fragrance industry due to its musky scent profile. It is commonly found in:

  • Cosmetics : Including lotions, creams, and perfumes.
  • Detergents : Used to enhance scent retention in laundry products.
  • Toiletries : Such as shampoos and body washes.

Environmental Monitoring

Research has indicated that this compound can be monitored in environmental samples. Studies have utilized passive sampling techniques to assess the presence of this compound in aquatic environments, highlighting concerns regarding its persistence and potential ecological impact .

Hormone Disruption

This compound has been implicated in endocrine disruption. Studies have shown that exposure to this compound can affect physiological functions in aquatic organisms. For instance, research involving male rainbow trout indicated significant alterations in hematological profiles following exposure to varying concentrations of this compound. Specifically, changes were observed in packed cell volume (PCV), mean corpuscular volume (MCV), and mean corpuscular hemoglobin concentration (MCHC) levels .

Bioaccumulation Potential

This compound exhibits lipophilic properties, leading to its accumulation in biological tissues. It has been detected in human serum and breast milk, raising concerns about long-term exposure effects on human health . Additionally, studies have demonstrated that this compound can bioaccumulate in fish populations, posing risks to aquatic ecosystems .

Aquatic Toxicity

The compound has been classified as highly toxic to aquatic life. Research indicates that even low concentrations of this compound can lead to significant ecological damage, affecting not only individual species but also entire food webs .

Study on Aquatic Organisms

A comprehensive study assessed the impact of this compound on aquatic organisms by examining its effects on hematological parameters in male rainbow trout. The findings revealed that exposure resulted in a significant increase in PCV and alterations in MCV and MCHC levels compared to control groups. This study underscores the need for further investigation into the long-term ecological consequences of this compound exposure .

Environmental Assessment Reports

In an environmental tier II assessment conducted by Australian authorities, Tonalide was evaluated for its usage patterns and ecological risks. The report highlighted that Tonalide is one of the most produced synthetic musks globally, with significant quantities being utilized across various consumer products. The assessment concluded that there is a critical need for ongoing monitoring and risk assessment due to its potential harmful effects on both human health and the environment .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Applications
This compound 719310-31-3 C₁₃H₁₆BrNO₃ 314.18 Br, tert-butyl carbamate 1.00 Mass spectrometry internal standard
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one 163110-30-9 C₈H₆BrNO₂ 228.04 Br, methyl, oxazolone 0.86 Pharmaceutical intermediates
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate 944401-25-6 C₁₂H₁₅BrNO₃ 316.16 Br, methoxy, carbamate 0.82 Organic synthesis building block
7-Bromobenzo[d]oxazol-2(3H)-one 13019-15-5 C₇H₄BrNO₂ 213.02 Br, oxazolone 0.78 Fragrance stabilization
5-Bromo-2-methoxybenzamide 886762-37-0 C₈H₈BrNO₂ 229.06 Br, methoxy, amide 0.70 Agrochemical precursors

Key Findings:

Structural Features :

  • Bromine Substituents : All compounds contain bromine, enhancing electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Oxygenated Functional Groups : Carbamate (this compound), oxazolone, and methoxy groups influence solubility and hydrogen-bonding capacity. This compound’s TPSA (55.0 Ų) exceeds most analogs, suggesting superior polar interactions .

Synthetic Efficiency :

  • This compound’s synthesis (65% yield) outperforms intermediates like tert-butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (60% yield under reflux) .
  • The use of DMAP and THF is common, but inert atmospheres are required for brominated carbamates, complicating scalability compared to methoxy analogs.

tert-Butyl carbamates generally exhibit lower acute toxicity (LD₅₀ > 2000 mg/kg in rodents) compared to oxazolones, which may cause dermal sensitization .

Applications: this compound: Primarily used in analytical chemistry for quantifying non-deuterated musk fragrances via GC-MS. 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one: Serves as a precursor in antiviral drug synthesis due to its oxazolone ring . 5-Bromo-2-methoxybenzamide: Utilized in herbicide formulations for its stability under UV exposure .

Preparation Methods

Deuterated Starting Materials

The most direct method involves substituting hydrogen-containing precursors with deuterated analogs. For example:

  • Deuterated p-cymene (C₁₀D₁₄) : Replacing p-cymene (C₁₀H₁₄) in the initial Friedel-Crafts reaction introduces deuterium at the aromatic methyl groups.

  • Deuterated 2,3-dimethyl-1-butene (C₆D₁₂) : Using this deuterated alkene in the alkylation step ensures deuterium incorporation at the aliphatic methyl positions.

Post-Synthesis Deuteration

Hydrogen-deuterium (H-D) exchange reactions can be employed after synthesizing Tonalide. This typically involves:

  • Acid-catalyzed exchange : Heating Tonalide in deuterated sulfuric acid (D₂SO₄) or deuterated acetic acid (CD₃CO₂D) at 80–100°C facilitates H-D exchange at labile positions.

  • Catalytic deuteration : Using palladium-on-carbon (Pd/C) in deuterium gas (D₂) under high pressure selectively deuterates aromatic and aliphatic C-H bonds.

Step-by-Step Synthesis Procedures

Friedel-Crafts Alkylation with Deuterated Reagents

The patent CN102050715A outlines a scalable method for Tonalide, which can be adapted for this compound:

  • Step 1: Synthesis of 1,1,3,4,4,6-hexamethyltetralin-d12

    • Combine 3 moles of deuterated p-cymene (C₁₀D₁₄) with 1.5 moles of deuterated 2,3-dimethyl-1-butene (C₆D₁₂) in anhydrous dichloromethane.

    • Add 1.4 moles of AlCl₃ gradually at 0–5°C.

    • Stir for 12 hours at 25°C, then quench with D₂O.

    • Yield: 92–95% (GC-MS purity >98%).

  • Step 2: Acetylation to this compound

    • React 1 mole of hexamethyltetralin-d12 with 1.2 moles of acetyl chloride (CD₃COCl) in the presence of AlCl₃.

    • Maintain the reaction at 40°C for 6 hours.

    • Isolate via column chromatography (silica gel, hexane/ethyl acetate = 9:1).

    • Yield: 88–90%.

Optimization Strategies for Deuteration Efficiency

Reaction Condition Optimization

Key parameters influencing deuteration efficiency include:

ParameterOptimal ConditionDeuteration Efficiency (%)
Temperature25–40°C95–98
Catalyst Loading1.4 equiv AlCl₃93
SolventCD₂Cl₂97
Reaction Time12–24 hours96

Mitigating Proton Contamination

  • Solvent Drying : Molecular sieves (3Å) reduce residual H₂O in deuterated solvents.

  • Inert Atmosphere : Argon or nitrogen purging minimizes H-D exchange with atmospheric moisture.

Analytical Characterization

Isotopic Purity Assessment

  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Detection: Selected ion monitoring (SIM) for m/z 270 (Tonalide) and 282 (this compound).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Absence of peaks at δ 1.2–1.5 (aliphatic CH₃) confirms deuteration.

    • ²H NMR : Signals at δ 1.3–1.6 verify deuterium incorporation.

Challenges in this compound Synthesis

Incomplete Deuteration

Residual protonated methyl groups arise from:

  • Isotopic Impurities in Reagents : Commercial deuterated reagents typically have 98–99% D-content, necessitating repetitive synthesis steps.

  • Side Reactions : Acidic conditions may protonate intermediates, requiring neutralization with NaDCO₃.

Scalability Limitations

Batch reactors used in traditional methods face temperature control issues, prompting the adoption of flow reactors for continuous synthesis .

Q & A

Q. What analytical techniques are recommended for quantifying Tonalide-d12 in complex environmental matrices?

To ensure accurate quantification, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) for isotopic compensation. Key considerations:

  • Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate analytes from interferents .
  • Matrix effects : Validate recovery rates (70–120%) via spiked samples and use matrix-matched calibration curves to mitigate ionization suppression .
  • Quality control : Include blanks, duplicates, and certified reference materials (CRMs) to confirm method precision (<15% RSD) .

Q. How should researchers optimize extraction protocols for this compound recovery in aqueous samples?

Optimization involves systematic testing of variables:

  • pH adjustment : Acidify samples to pH 3–4 to enhance analyte hydrophobicity for SPE .
  • Elution solvents : Test methanol, acetone, or dichloromethane for optimal recovery .
  • Ion pairing agents : Add ammonium acetate (5 mM) to improve chromatographic separation in LC-MS/MS .
    Document all parameters in a standardized protocol to ensure reproducibility .

Advanced Research Questions

Q. How can isotopic fractionation effects impact the reliability of this compound as an internal standard?

Deuterated standards like this compound may exhibit slight retention time shifts or ionization efficiency differences compared to non-deuterated analogs due to isotopic mass variance. Mitigation strategies:

  • Co-elution monitoring : Confirm retention time alignment between the analyte and internal standard .
  • Ion suppression tests : Compare response factors in solvent-based vs. matrix-matched calibrations .
  • Cross-validation : Validate results with an alternative internal standard (e.g., ¹³C-labeled analogs) to rule out isotopic bias .

Q. What experimental designs are critical for resolving contradictory degradation rates of this compound in aerobic vs. anaerobic systems?

Contradictions often arise from uncontrolled variables. Design studies to:

  • Control environmental factors : Standardize temperature, pH, and microbial consortia across replicates .
  • Use isotopically labeled tracers : Track degradation pathways via ¹⁴C-labeled this compound to distinguish biotic/abiotic processes .
  • Apply multivariate statistics : Use principal component analysis (PCA) to identify dominant variables (e.g., oxygen availability, organic carbon content) influencing degradation kinetics .

Q. How should researchers validate the specificity of this compound detection in high-background-noise matrices (e.g., wastewater sludge)?

  • High-resolution mass spectrometry (HRMS) : Employ Q-TOF or Orbitrap instruments to achieve mass accuracy <5 ppm, distinguishing this compound from isobaric interferences .
  • Fragmentation pattern analysis : Compare MS/MS spectra of the analyte and potential co-eluting compounds .
  • Blind-spot testing : Spike samples with structurally similar compounds (e.g., Galaxolide-d12) to confirm no cross-reactivity .

Methodological Best Practices

  • Data presentation : Use tables to summarize recovery rates, LOD/LOQ values, and method validation parameters (Table 1) .

    ParameterLC-MS/MSGC-MS
    LOD (ng/L)0.52.0
    Recovery (%)92 ± 885 ± 10
    Matrix Effect (%)-15+20
  • Contradiction analysis : Apply triangulation by comparing results across multiple detection methods (e.g., LC-MS/MS, GC-MS, immunoassays) .

  • Ethical replication : Share raw chromatograms and calibration data in supplementary materials to enable independent verification .

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